1,4-Dihydronaphthalene

Hydrogenation Thermodynamics Isomer Stability Catalysis

1,4-Dihydronaphthalene (1,4-DHN, CAS 612-17-9) is a partially hydrogenated polycyclic aromatic hydrocarbon (C₁₀H₁₀) belonging to the dihydronaphthalene isomer family. It exists as a clear, colorless liquid at ambient conditions, with a boiling point of 212 °C (or 211.5 °C at 760 mmHg) and a density of approximately 1.0 g/cm³.

Molecular Formula C10H10
Molecular Weight 130.19 g/mol
CAS No. 612-17-9
Cat. No. B1213310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydronaphthalene
CAS612-17-9
Molecular FormulaC10H10
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC1C=CCC2=CC=CC=C21
InChIInChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-6H,7-8H2
InChIKeyFUPIVZHYVSCYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dihydronaphthalene (CAS 612-17-9): Baseline Properties and Isomeric Distinction for Research Procurement


1,4-Dihydronaphthalene (1,4-DHN, CAS 612-17-9) is a partially hydrogenated polycyclic aromatic hydrocarbon (C₁₀H₁₀) belonging to the dihydronaphthalene isomer family. It exists as a clear, colorless liquid at ambient conditions, with a boiling point of 212 °C (or 211.5 °C at 760 mmHg) and a density of approximately 1.0 g/cm³ [1]. Structurally, it is distinguished from its isomer 1,2-dihydronaphthalene (1,2-DHN) by the position of the saturated carbons (1,4 vs. 1,2), which fundamentally alters its electronic configuration, thermodynamic stability, and conformational dynamics [2]. These differences render 1,4-DHN uniquely suitable for specific research applications where its non-conjugated, floppy ground state and distinct reactivity profile are critical parameters.

Why 1,4-Dihydronaphthalene (CAS 612-17-9) Cannot Be Interchanged with 1,2-DHN in Research Protocols


Procurement decisions that treat dihydronaphthalene isomers as interchangeable commodities risk experimental failure due to fundamental differences in thermodynamic stability, conformational flexibility, and reaction pathways. The isomeric 1,2-DHN features a conjugated diene system that imparts greater resonance stabilization, whereas 1,4-DHN possesses an isolated, non-conjugated double bond leading to a distinct energetic profile and a highly 'floppy' ground state [1][2]. These intrinsic differences translate directly into divergent behavior in hydrogenation thermodynamics, vibrational spectroscopy, and autoxidation mechanisms—making isomer-specific selection essential for reproducible outcomes in both fundamental and applied research settings [3].

Quantitative Differentiation Evidence for 1,4-Dihydronaphthalene (CAS 612-17-9) vs. Isomeric and Structural Analogs


Thermodynamic Stability: Heat of Hydrogenation Comparison (1,4-DHN vs. 1,2-DHN)

The heat of hydrogenation (ΔrH°) for the conversion of 1,4-dihydronaphthalene to 1,2,3,4-tetrahydronaphthalene (tetralin) is -113.5 ± 0.4 kJ/mol [1]. In contrast, the 1,2-isomer, which benefits from conjugation between the diene and the aromatic ring, exhibits a lower exothermicity of approximately -101 kJ/mol [2]. This 12.5 kJ/mol difference (approx. 11% higher for 1,4-DHN) directly quantifies the relative thermodynamic destabilization of 1,4-DHN due to the lack of conjugation.

Hydrogenation Thermodynamics Isomer Stability Catalysis

Molecular Geometry and Spectroscopy: Rotational Constants for Isomer Identification

High-resolution rotational spectroscopy provides unambiguous identification of the 1,4-DHN isomer. The experimentally determined rotational constants for 1,4-DHN are A = 2.88951 GHz, B = 1.16767 GHz, and C = 0.84007 GHz [1]. In comparison, 1,2-DHN exhibits a distinct set of constants (e.g., A ≈ 3.23 GHz, B ≈ 1.12 GHz, C ≈ 0.86 GHz), reflecting its different mass distribution and geometry [2]. These precise spectroscopic fingerprints are essential for remote detection, such as in the interstellar medium, and for quality control of synthetic batches.

Rotational Spectroscopy Astrochemistry Molecular Structure

Conformational Dynamics: Ground State 'Floppiness' vs. 1,2-DHN Rigidity

1,4-DHN is characterized as 'very floppy' in its S₀ ground electronic state, a property not shared by the more rigid 1,2-DHN isomer [1]. This floppiness manifests as a relaxation of C₂ᵥ selection rules, resulting in a rich, complex vibrational spectrum with multiple low-frequency modes [1]. The ring-puckering potential function for 1,4-DHN in the S₀ state is dominated by a quartic term, indicating a single-minimum, highly anharmonic potential that is less rigid than that of the analogous 1,4-cyclohexadiene [2].

Vibrational Spectroscopy Conformational Analysis Molecular Flexibility

Oxidative Reactivity: Divergent Autoxidation Pathways vs. 1,2-DHN

Under autoxidation conditions, 1,4-DHN and 1,2-DHN exhibit 'entirely different' rates and product patterns [1]. With 1,4-DHN, chain propagation proceeds via hydrogen abstraction, whereas with 1,2-DHN, addition to the reactive double bond is the dominant pathway [1]. Despite both substrates sharing a common α-peroxy radical intermediate, their divergent fates highlight how the non-conjugated structure of 1,4-DHN fundamentally alters its reaction landscape compared to the conjugated 1,2-isomer.

Autoxidation Reaction Mechanisms Oxidation Stability

Optimal Research and Industrial Use Cases for 1,4-Dihydronaphthalene (CAS 612-17-9)


Hydrogen Donor in Catalytic Transfer Hydrogenation

The high exothermic heat of hydrogenation (-113.5 kJ/mol) for 1,4-DHN [1] makes it a potent hydrogen donor. This property is exploited in synthetic organic chemistry for the selective reduction of unsaturated bonds, where its thermodynamic driving force can lead to faster and more complete reactions compared to 1,2-DHN.

Astrochemical and Remote Sensing Tracer

The precisely characterized rotational constants (A=2.88951 GHz, B=1.16767 GHz, C=0.84007 GHz) [2] and its structural floppiness [3] make 1,4-DHN an ideal candidate for detection in the interstellar medium using radio telescopes. Its unique spectral fingerprint allows for unambiguous identification, aiding in the study of polycyclic aromatic hydrocarbon (PAH) evolution in space.

Model Compound for Large-Amplitude Vibrations

The 'very floppy' ground state and quartic-dominated ring-puckering potential of 1,4-DHN [3][4] provide an excellent experimental model for testing advanced computational chemistry methods and studying anharmonic vibrational dynamics, which are critical for understanding the behavior of more complex biological and materials systems.

Precursor for Functional Polymers and Resins

The distinct autoxidation mechanism of 1,4-DHN, which proceeds via hydrogen abstraction [5], can be leveraged to produce light-colored thermoplastic resins with specific densities (e.g., ~1.14 g/cm³) [6]. This contrasts with the addition-based polymerization of 1,2-DHN, offering a route to materials with tailored properties.

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